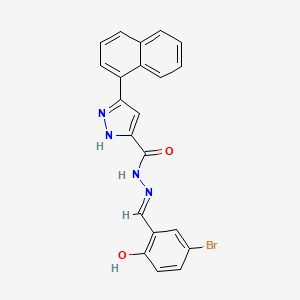![molecular formula C20H19ClN4O4S B11668753 N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11668753.png)
N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide is a complex organic compound that features a quinoline core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide typically involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions, often using solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
化学反応の分析
Types of Reactions
N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroquinoline moiety.
Common Reagents and Conditions
Common reagents include hydrazine hydrate, ethanol, methanol, and various catalysts. Reaction conditions often involve moderate temperatures and controlled pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of hydrazine derivatives.
科学的研究の応用
N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and antimalarial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The quinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2-Chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide
- N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide
Uniqueness
N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C20H19ClN4O4S |
|---|---|
分子量 |
446.9 g/mol |
IUPAC名 |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C20H19ClN4O4S/c1-29-17-9-8-14-10-15(20(21)23-18(14)11-17)12-22-24-19(26)13-25(30(2,27)28)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,24,26)/b22-12+ |
InChIキー |
WJLVQTKKBSXDQG-WSDLNYQXSA-N |
異性体SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl |
正規SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11668671.png)
![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11668679.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668690.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11668697.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11668700.png)
![6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B11668714.png)
![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668724.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668731.png)
![2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B11668732.png)

![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668742.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668747.png)
![N,5-bis(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668749.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11668756.png)
